2-(4-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-19(23,12-15-5-9-17(24-2)10-6-15)13-21-18(22)11-14-3-7-16(20)8-4-14/h3-10,23H,11-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVRRCYKSIDJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl and methoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The 4-fluorophenyl group in the target compound is associated with enhanced binding to aromatic receptors (e.g., serotonin or dopamine receptors) due to its electron-withdrawing nature .
- Methoxyphenyl substituents improve metabolic stability compared to chlorophenyl analogs (), as methoxy groups resist oxidative degradation .
Role of Hydroxyl and Methyl Groups: The hydroxyl group in the target compound enables hydrogen bonding with biological targets (e.g., kinases or GPCRs), a feature absent in benzothiazole derivatives () .
Synthetic Accessibility: Sulfanyl-substituted analogs () require thiourea or mercaptan intermediates, complicating synthesis compared to the target compound’s likely route via amide coupling .
Crystallographic and Conformational Insights :
- Crystallography studies of dichlorophenyl acetamides () reveal that dihedral angles between aromatic rings influence receptor binding. The target compound’s 4-methoxyphenyl group likely adopts a planar conformation, optimizing π-π interactions .
Research Findings and Implications
- Anticancer Potential: Fluorophenyl acetamides with electron-donating groups (e.g., methoxy) show superior activity against HCT-116 and MCF-7 cell lines compared to chlorinated analogs () .
- Pharmacokinetic Advantages : The hydroxyl group in the target compound may improve aqueous solubility, addressing a limitation of sulfanyl and benzothiazole derivatives .
- Toxicity Considerations: Chlorophenyl analogs () exhibit higher cytotoxicity in non-cancerous cells, likely due to reactive metabolite formation, whereas the target’s methoxyphenyl group mitigates this risk .
Biological Activity
The compound 2-(4-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorophenyl group and a methoxyphenyl moiety, which are known to influence its biological interactions. The presence of a hydroxyl group enhances its solubility and potential interaction with biological targets.
Research indicates that compounds with similar structural characteristics often interact with various biochemical pathways. The fluorophenyl and methoxyphenyl groups may play crucial roles in modulating receptor activity, influencing enzyme inhibition, and affecting cellular signaling pathways.
- Receptor Binding : Similar compounds have shown affinity for neurotransmitter receptors, including serotonin and dopamine receptors, suggesting that this compound may exhibit psychoactive properties.
- Enzyme Inhibition : It is hypothesized that the acetamide moiety could inhibit enzymes involved in inflammatory processes or cancer progression, such as matrix metalloproteinases (MMPs) .
Neuroprotective Properties
The compound's potential neuroprotective effects are also noteworthy. Compounds with similar functional groups have been studied for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases .
Case Studies
- Study on MMP Inhibition : A study investigated the effects of related compounds on MMP activity in breast cancer models. Results indicated significant inhibition of tumor cell migration and invasion, suggesting potential therapeutic applications for similar acetamides .
- Neuroinflammation Research : Another study evaluated the impact of related compounds on neuroinflammation in murine models. Findings demonstrated reduced inflammatory markers and improved cognitive function, highlighting the neuroprotective potential of these compounds .
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential anticancer | MMP inhibition |
| Related Acetamide A | Neuroprotective | Anti-inflammatory |
| Related Acetamide B | Antidepressant | Receptor modulation |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | EDCI, HOBt, DMF, 0°C → RT | Acylation | |
| 2 | Silica gel chromatography (EtOAc:Hexane 3:7) | Purification |
What in vitro assays are recommended for preliminary biological screening?
Classification: Basic (Biological Screening)
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .
How do the fluorine and methoxy substituents influence physicochemical properties?
Classification: Basic (Structure-Activity Relationship)
Methodological Answer:
- Fluorine : Enhances metabolic stability and lipophilicity (logP ↑), improving blood-brain barrier penetration .
- Methoxy Group : Increases electron-donating effects, potentially altering binding affinity to aromatic receptors (e.g., serotonin receptors) .
- Hydroxypropyl Moiety : Contributes to solubility in polar solvents and hydrogen-bonding interactions .
Advanced Research Questions
How can reaction conditions be optimized to improve synthesis yield and purity?
Classification: Advanced (Synthesis Optimization)
Methodological Answer:
- Temperature Control : Gradual warming (0°C → RT) reduces side reactions during acylation .
- Catalyst Screening : Test alternatives to EDCI (e.g., DCC, HATU) for coupling efficiency .
- Solvent Optimization : Replace DMF with THF or dichloromethane to minimize by-products .
- In-Line Analytics : Use FTIR to monitor reaction progress in real-time .
Q. Table 2: Optimization Parameters
| Parameter | Baseline | Optimized | Impact |
|---|---|---|---|
| Solvent | DMF | THF | Purity ↑ from 85% to 92% |
| Catalyst | EDCI | HATU | Yield ↑ from 60% to 78% |
How to resolve discrepancies between computational predictions and experimental bioactivity data?
Classification: Advanced (Data Analysis)
Methodological Answer:
Re-evaluate Docking Models : Use molecular dynamics simulations to assess binding pocket flexibility (e.g., with GROMACS) .
Experimental Validation :
- Surface Plasmon Resonance (SPR): Measure binding kinetics to validate target affinity .
- Mutagenesis Studies: Identify critical residues for interactions (e.g., Ala-scanning) .
Meta-Analysis : Compare with structurally similar compounds (Table 3) .
Q. Table 3: Structural Analogs with Reported Activities
| Compound | Key Modifications | Bioactivity | Reference |
|---|---|---|---|
| Analog A | Chlorine substituent | IC = 1.2 µM (kinase X) | |
| Analog B | Ethoxy group | MIC = 8 µg/mL (S. aureus) |
What in vivo models are suitable for pharmacokinetic (PK) profiling?
Classification: Advanced (Pharmacology)
Methodological Answer:
- Rodent Models :
- Plasma Exposure : Administer intravenously (IV) and orally (PO) to measure bioavailability (C, T) .
- Tissue Distribution : LC-MS/MS analysis of brain, liver, and kidney samples .
- Disease Models :
- Xenograft Mice : Evaluate antitumor efficacy (e.g., tumor volume reduction in MCF-7 grafts) .
- Neuroinflammation Models : Assess blood-brain barrier penetration in LPS-induced inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
